1-Methylbiguanide sulphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

1-Methylbiguanide sulphate, commonly known as Metformin, is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It belongs to the biguanide class of medications and functions by decreasing hepatic glucose production, enhancing insulin sensitivity, and improving peripheral glucose uptake and utilization. The chemical formula for 1-Methylbiguanide sulphate is C₄H₁₁N₅O₄S, with a CAS number of 1609-00-3. This compound is recognized for its role in glycemic control and has been extensively studied for its additional health benefits beyond diabetes management .

Here's a breakdown of the information you requested, assuming you meant metformin hydrochloride:

Scientific Research Applications of Metformin Hydrochloride

Metformin hydrochloride has been extensively studied for its various applications beyond its primary use in treating type 2 diabetes. Here are some key areas of ongoing research:

- Cancer prevention: Studies suggest metformin may have anti-cancer properties and could potentially reduce the risk of developing certain cancers, including colorectal cancer, breast cancer, and liver cancer. However, more research is required to confirm these findings and understand the underlying mechanisms. )

- Cardiovascular health: Research suggests metformin might offer benefits for cardiovascular health by improving blood pressure, reducing inflammation, and improving cholesterol levels. However, the evidence is still developing, and further research is needed to determine its precise role in cardiovascular disease prevention and management.

- Neurodegenerative diseases: Several studies are investigating the potential of metformin in preventing or slowing the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The research is still in its early stages, and more studies are needed to understand the potential benefits and mechanisms of action. )

- Aging and longevity: Some research suggests metformin may have potential benefits for promoting healthy aging and potentially extending lifespan. However, these findings are primarily based on animal studies, and further research in humans is needed to confirm these observations. )

The biological activity of 1-Methylbiguanide sulphate extends beyond its antidiabetic effects. Research indicates that it exhibits antioxidant properties, potentially protecting cells from oxidative stress. Furthermore, Metformin has been linked to improved cardiovascular outcomes and may play a role in cancer prevention through mechanisms involving AMP-activated protein kinase activation and modulation of metabolic pathways . Its ability to influence gut microbiota composition also contributes to its therapeutic effects .

The synthesis of 1-Methylbiguanide sulphate typically involves the condensation reaction between cyanoguanidine and an ammonia solution of cupric sulfate. This reaction is often conducted at elevated temperatures (around 110 ºC) within sealed tubes to facilitate product formation. Various modifications to this method have been developed over time to enhance yield and purity .

1-Methylbiguanide sulphate is primarily used as an oral antihyperglycemic agent in the treatment of type 2 diabetes. Its applications extend into other areas, including:

- Polycystic Ovary Syndrome: Used off-label for managing symptoms associated with this condition.

- Weight Management: Investigated for its potential in weight loss due to its effects on appetite regulation.

- Cardiovascular Health: Explored for benefits in reducing cardiovascular risk factors in diabetic patients.

- Cancer Research: Studied for possible roles in cancer prevention and treatment due to its metabolic effects .

Interaction studies involving 1-Methylbiguanide sulphate have revealed important insights into its pharmacodynamics and pharmacokinetics. It interacts with various drugs, which can either potentiate or diminish its effects. Notably, caution is advised when co-administering with agents that affect renal function or those that may induce lactic acidosis. Research has also highlighted interactions with drugs affecting glucose metabolism, emphasizing the need for careful monitoring during combination therapy .

Several compounds share structural or functional similarities with 1-Methylbiguanide sulphate. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Phenformin | Another biguanide used historically for diabetes | Associated with a higher risk of lactic acidosis |

| Buformin | Similar mechanism as Metformin | Less commonly used due to safety concerns |

| Glyburide | Sulfonylurea class; stimulates insulin release | Different mechanism; focuses on insulin secretion |

| Sitagliptin | Dipeptidyl peptidase-4 inhibitor | Enhances incretin levels; different action pathway |

While 1-Methylbiguanide sulphate is unique in its mechanism of action as an insulin sensitizer without stimulating insulin secretion directly, other compounds may target similar pathways but through different mechanisms or side effects profiles .

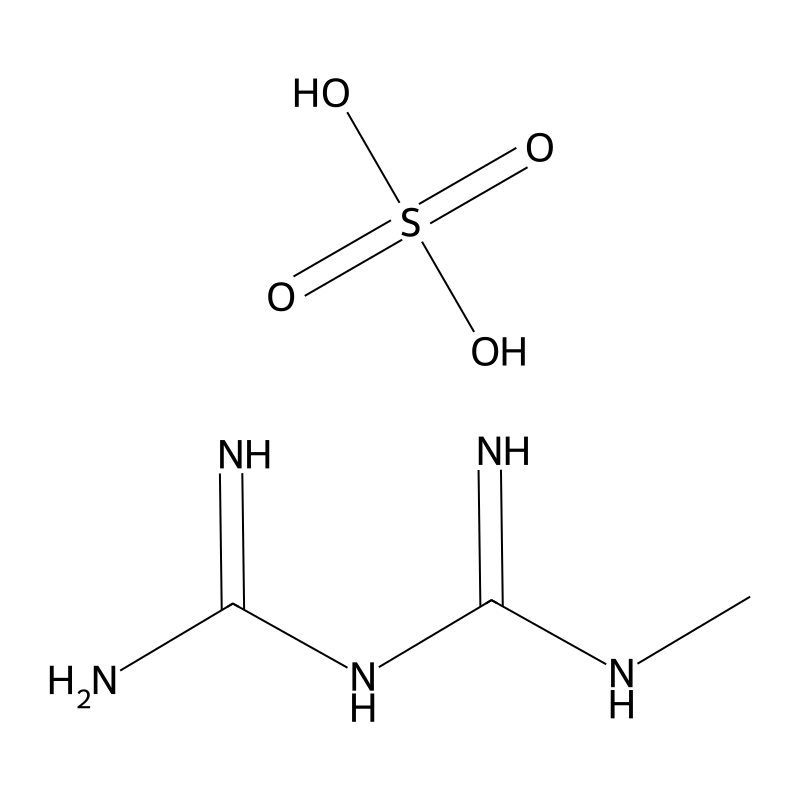

2D Structural Representation

The two-dimensional structural representation of 1-methylbiguanide sulphate reveals a biguanide backbone with a methyl substitution at one nitrogen atom [1] [2]. The free base compound possesses the molecular formula C3H9N5 with a molecular weight of 115.14 grams per mole [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(diaminomethylidene)-2-methylguanidine [2] [3].

The structural framework consists of two guanidine groups connected through a nitrogen bridge, with one terminal nitrogen bearing a methyl substituent [2]. The Simplified Molecular Input Line Entry System representation CN=C(N)N=C(N)N clearly illustrates the connectivity pattern, showing the methyl group attached to the terminal nitrogen of the biguanide chain [2]. The International Chemical Identifier Key JLPWQEHTPOFCPG-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement [2].

Crystallographic studies have demonstrated that the carbon-nitrogen bond lengths within biguanide structures typically range from 1.294 to 1.406 Ångströms, indicating significant delocalization of single and double bond character throughout the conjugated system [13] [19]. This delocalization contributes to the planar tendency of individual guanidine units while introducing rotational barriers around the central nitrogen-carbon bonds [19].

3D Conformational Analysis and Limitations

Three-dimensional conformational analysis reveals that 1-methylbiguanide adopts a non-planar configuration in its protonated forms [13] [19]. The biguanidinium core exhibits characteristic dihedral angles between the two guanidine planes, typically ranging from 22.8 to 42 degrees [13] [17]. This non-planarity results from the reduction of allylic strain while maintaining significant conjugation throughout the molecular framework [13].

Computational studies indicate that the compound possesses one rotatable bond, contributing to conformational flexibility around the central nitrogen-carbon linkage [11]. The predicted pKa value of 12.77 ± 0.10 suggests strong basicity, which influences the predominant ionic forms under physiological conditions [1]. Nuclear magnetic resonance and computational investigations have confirmed high conformational flexibility due to carbon-nitrogen bond rotation, allowing the molecule to adopt multiple energetically favorable orientations [17] [21].

The conformational preferences are significantly influenced by intramolecular interactions and steric considerations [17]. Structural studies of related biguanide compounds demonstrate that the relative orientation of the guanidine groups can vary substantially depending on substitution patterns and environmental factors [15]. The methyl substitution in 1-methylbiguanide introduces asymmetry that affects the overall molecular geometry compared to the parent biguanide structure [17].

Limitations in three-dimensional analysis arise from the dynamic nature of the biguanide system, where rapid interconversion between conformational states occurs at ambient temperatures [21]. X-ray crystallographic studies capture only static conformations, which may not fully represent the solution-phase behavior of the compound [9] [10]. Additionally, computational modeling requires careful consideration of solvent effects and intermolecular interactions that significantly influence conformational equilibria [15].

Salt and Mixture Characteristics

The sulphate salt form of 1-methylbiguanide exhibits distinct chemical and physical properties compared to the free base [3] [8]. The sulphate salt possesses the molecular formula C3H11N5O4S with a molecular weight of 213.22 grams per mole, identified by Chemical Abstracts Service number 36801-25-9 [3] [8]. This salt formation involves the protonation of the biguanide nitrogen atoms and association with sulphate anions through ionic and hydrogen bonding interactions [3].

Multiple salt forms of 1-methylbiguanide have been characterized, including the hydrochloride salt (C3H10ClN5, molecular weight 151.60 grams per mole) and the hemisulphate monohydrate variant [12] [4]. The hydrochloride form, bearing Chemical Abstracts Service number 1674-62-0, demonstrates hygroscopic properties requiring controlled storage conditions [12]. The hemisulphate monohydrate incorporates crystal water molecules within the lattice structure, affecting both stability and physical properties [4].

Crystallographic analysis of biguanide salts reveals characteristic hydrogen bonding patterns that stabilize the ionic structures [13] [19]. Each sulphate anion typically accepts multiple hydrogen bonds from neighboring biguanidinium cations, creating extended three-dimensional networks [13]. The sulphate form appears as a white to off-white crystalline powder, with some commercial preparations exhibiting slight blue coloration [3] [4].

Physical property analysis indicates that the sulphate salt maintains water solubility while demonstrating enhanced stability compared to the free base [4]. The melting point of related biguanide salts typically ranges from 107 to 151 degrees Celsius, depending on the specific counterion and hydration state [1] [12]. Storage recommendations for these compounds emphasize maintenance of dry conditions and controlled temperatures to prevent degradation and moisture uptake [3] [12].

The formation of different salt variants allows for optimization of pharmaceutical and analytical applications through modification of solubility, stability, and handling characteristics [8]. Each salt form demonstrates unique dissolution profiles and crystalline arrangements that influence both chemical behavior and practical utility in various applications [26] [27].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (free base) | C3H9N5 | [1] [2] |

| Molecular Formula (sulphate salt) | C3H11N5O4S | [3] [8] |

| Molecular Weight (free base) | 115.14 g/mol | [1] [2] |

| Molecular Weight (sulphate salt) | 213.22 g/mol | [3] [8] |

| CAS Number (free base) | 1609-00-3 | [1] [2] |

| CAS Number (sulphate salt) | 36801-25-9 | [3] [8] |

| IUPAC Name | 1-(diaminomethylidene)-2-methylguanidine | [2] [3] |

| Physical Form | White to off-white crystalline powder | [4] |

| Melting Point | 107-108°C | [1] |

| Solubility | Water-soluble | [4] |

| Parameter | Value | Method/Source |

|---|---|---|

| C-N Bond Lengths Range | 1.294-1.406 Å (typical biguanide range) | X-ray crystallography studies [13] [19] |

| Molecular Geometry | Non-planar biguanidinium core | Crystallographic analysis [13] [19] |

| Dihedral Angle Between Guanidinium Groups | 22.8-42° (typical range) | Structural analysis [13] [17] |

| Hydrogen Bond Donor Count | 4 | Computational analysis [11] |

| Hydrogen Bond Acceptor Count | 1 (free base) | Computational analysis [11] |

| Rotatable Bond Count | 1 | Computational analysis [11] |

| pKa (predicted) | 12.77 ± 0.10 | Predicted [1] |

| Conformational Flexibility | High due to C-N bond rotation | Nuclear magnetic resonance and computational studies [17] [21] |

| Salt Form | Molecular Formula | CAS Number | Molecular Weight | Stability |

|---|---|---|---|---|

| Sulphate | C3H11N5O4S | 36801-25-9 | 213.22 g/mol | Stable under normal conditions |

| Hydrochloride | C3H10ClN5 | 1674-62-0 | 151.60 g/mol | Hygroscopic, requires controlled storage |

| Hemisulphate monohydrate | C3H9N5·½H2SO4·H2O | 1609-00-3 | Variable with hydration | Contains crystal water |